molecular formula C12H15IO2 B596723 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid CAS No. 1256584-73-2

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Cat. No. B596723
M. Wt: 318.154
InChI Key: RUVGXZCQYVEAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440922B2

Procedure details

2-(4-Ethylphenyl)-2-methylpropanoic acid (58.1 g, 302.2 mmol) was dissolved in acetic acid (175 ml), added with N-iodosuccinimide (71.4 g, 317.3 mmol, 1.05 eq.) and conc. sulfuric acid (75 ml) at 0° C. Thereafter, the mixture was stirred at room temperature for 2 hrs. After cooling the reaction solution to 0° C., 10% aqueous solution of sodium hydrogen sulfite (100 ml) was added and the mixture was stirred for 1 hr. H2O (450 ml) was added to the mixture and the precipitated solid was filtered to obtain the title compound as a crude product. Ethanol (150 ml) and 10% aqueous solution of sodium hydrogen sulfite (50 ml) were added to the crude product, and the mixture was dissolved under heating at 50° C. After confirming the dissolution, the solution was cooled to room temperature, added with H2O (300 ml), and then stirred at 0° C. for 1 hr. The precipitated solid was filtered to obtain the title compound (95.8 g, 99%).
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)[CH3:2].[I:15]N1C(=O)CCC1=O.S(=O)(=O)(O)O.S([O-])(O)=O.[Na+]>C(O)(=O)C.O>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:14])[C:10]([OH:12])=[O:11])=[CH:5][C:4]=1[I:15])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
58.1 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C(C(=O)O)(C)C
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
71.4 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)C(C(=O)O)(C)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.